molecular formula C12H13FO2 B7854574 Methyl 1-(3-fluorophenyl)cyclobutane-1-carboxylate

Methyl 1-(3-fluorophenyl)cyclobutane-1-carboxylate

Cat. No.: B7854574
M. Wt: 208.23 g/mol
InChI Key: YPRODWQXGNUGRM-UHFFFAOYSA-N
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Description

Methyl 1-(3-fluorophenyl)cyclobutane-1-carboxylate is an organic compound with the molecular formula C12H13FO2 It is a derivative of cyclobutane carboxylate, where a methyl ester group is attached to the carboxylate and a fluorophenyl group is attached to the cyclobutane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(3-fluorophenyl)cyclobutane-1-carboxylate typically involves the reaction of 3-fluorophenylmagnesium bromide with cyclobutanone, followed by esterification. The reaction conditions often include the use of a Grignard reagent, such as 3-fluorophenylmagnesium bromide, in an anhydrous ether solvent. The intermediate product is then treated with methanol and a catalytic amount of acid to form the methyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(3-fluorophenyl)cyclobutane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

    Oxidation: Produces carboxylic acids or ketones.

    Reduction: Produces alcohols.

    Substitution: Produces substituted phenyl derivatives.

Scientific Research Applications

Methyl 1-(3-fluorophenyl)cyclobutane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 1-(3-fluorophenyl)cyclobutane-1-carboxylate involves its interaction with specific molecular targets. The fluorophenyl group can enhance the compound’s binding affinity to certain receptors or enzymes, potentially modulating their activity. The cyclobutane ring provides structural rigidity, which can influence the compound’s overall conformation and interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

    Methyl 1-phenylcyclobutane-1-carboxylate: Similar structure but lacks the fluorine atom.

    Methyl 1-(4-fluorophenyl)cyclobutane-1-carboxylate: Similar structure with the fluorine atom in a different position on the phenyl ring.

    Methyl 1-(3-chlorophenyl)cyclobutane-1-carboxylate: Similar structure with a chlorine atom instead of fluorine.

Uniqueness

Methyl 1-(3-fluorophenyl)cyclobutane-1-carboxylate is unique due to the presence of the fluorine atom at the 3-position of the phenyl ring. This fluorine atom can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, making it distinct from its analogs.

Properties

IUPAC Name

methyl 1-(3-fluorophenyl)cyclobutane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FO2/c1-15-11(14)12(6-3-7-12)9-4-2-5-10(13)8-9/h2,4-5,8H,3,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPRODWQXGNUGRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCC1)C2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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